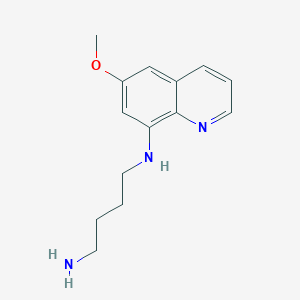

4-Aminobutyl-(6-methoxy-8-quinolyl)amine

Description

Significance of the 8-Aminoquinoline (B160924) Chemotype in Medicinal Chemistry

The 8-aminoquinoline scaffold is a cornerstone in the development of therapeutic agents, particularly for infectious diseases. Its prominence is largely due to its unique ability to target specific stages of the malaria parasite's lifecycle.

Antimalarial Activity : The 8-aminoquinoline derivative, primaquine (B1584692), is a key drug used for the radical cure of Plasmodium vivax and Plasmodium ovale malaria. taylorandfrancis.com It is effective against the dormant liver stages (hypnozoites) of the parasite, preventing relapse of the disease. taylorandfrancis.com Another derivative, tafenoquine (B11912), was approved for medical use in Australia and the United States in 2018 for the same purpose. wikipedia.org The mechanism of action of 8-aminoquinolines is thought to involve the generation of reactive oxygen species, which can interfere with the parasite's DNA and mitochondrial functions. taylorandfrancis.compharmacy180.com

Other Therapeutic Potential : Beyond malaria, 8-aminoquinoline derivatives have been investigated for a range of other therapeutic activities. For instance, sitamaquine, an 8-aminoquinoline, has shown activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. taylorandfrancis.com The core structure has also been explored for its potential in developing anticancer and antioxidant agents. nih.gov Furthermore, certain 8-aminoquinoline derivatives have been found to possess significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. who.int

The versatility of the 8-aminoquinoline chemotype is further highlighted by its use in other areas of chemical research. For example, the amine group at the 8-position can act as a directing group in organic synthesis, facilitating the creation of a diverse range of derivatives. wikipedia.org Additionally, some 8-aminoquinoline derivatives, such as TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), are utilized as fluorescent sensors for detecting metal ions like zinc in biological systems. nih.govsigmaaldrich.com

| Compound | Primary Application | Key Feature |

|---|---|---|

| Primaquine | Antimalarial (radical cure of P. vivax and P. ovale) | Targets dormant liver stages of the malaria parasite. taylorandfrancis.com |

| Tafenoquine | Antimalarial (radical cure and prophylaxis) | Longer half-life than primaquine. wikipedia.org |

| Sitamaquine | Antileishmanial (investigational) | Active against Leishmania donovani. taylorandfrancis.com |

| TSQ | Fluorescent Zinc Sensor | Used in cellular imaging. nih.gov |

Historical Development and Evolution of Related Quinolylamino Compounds

The journey of 8-aminoquinoline research began in the early 20th century, driven by the need for effective antimalarial drugs.

Early Discoveries : Pamaquine (B1678364), the first synthetic 8-aminoquinoline antimalarial, was developed in the 1920s. While effective, its use was limited by its toxicity. This spurred further research to identify safer and more potent analogs.

The World War II Era : The Second World War significantly accelerated antimalarial drug discovery programs. This period led to the development of primaquine, which proved to be less toxic and more effective than pamaquine for the radical cure of relapsing malaria. taylorandfrancis.com

Post-War Developments and SAR Studies : Following the success of primaquine, extensive research was conducted to understand the structure-activity relationships (SAR) of 8-aminoquinolines. These studies explored how modifications to the quinoline (B57606) ring and the diamine side chain affected both efficacy and toxicity. It was discovered that the presence of a 6-methoxy group on the quinoline ring often enhances antimalarial activity, which is a key structural feature of both primaquine and the compound of interest, 4-Aminobutyl-(6-methoxy-8-quinolyl)amine. who.int

Modern Analogs : More recent research has focused on developing new 8-aminoquinoline derivatives with improved safety profiles and efficacy against drug-resistant strains of malaria. This has led to the development of tafenoquine and other investigational drugs. The core 8-aminoquinoline structure continues to be a template for designing novel therapeutic agents.

Rationale for Academic Investigation of this compound and its Analogs

The academic investigation of this compound and its analogs is driven by the ongoing need for new and improved therapeutic agents, particularly for malaria. The rationale for studying this specific compound and related structures is multifaceted:

Optimizing the Side Chain : A significant area of research in the 8-aminoquinoline class has been the modification of the alkylamine side chain at the 8-position. The length and branching of this chain are known to influence the compound's antimalarial activity and toxicity. The 4-aminobutyl side chain in this compound represents a specific variation being explored to potentially enhance the therapeutic index.

Structure-Activity Relationship (SAR) Studies : The synthesis and evaluation of analogs of existing drugs like primaquine are crucial for refining SAR models. By systematically altering the structure, such as by varying the length of the alkyl chain or introducing substituents on the quinoline ring, researchers can gain a deeper understanding of the molecular features required for optimal activity. For example, a study on 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines demonstrated that these analogs of primaquine possess significant antimalarial activity. nih.gov

Exploring Novel Therapeutic Applications : While the primary focus remains on antimalarial activity, the investigation of new 8-aminoquinoline derivatives like this compound also opens the door to discovering new therapeutic applications. Given the known activity of this chemical class against other parasites and even cancer cells, new analogs are often screened for a broad range of biological activities. nih.gov

| Research Area | Objective | Example from Research |

|---|---|---|

| Side Chain Modification | Improve efficacy and reduce toxicity. | Synthesis of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines to evaluate antimalarial activity. nih.gov |

| Ring Substitution | Enhance activity and understand SAR. | The 6-methoxy group is a common feature retained for its positive impact on activity. who.int |

| Hybrid Molecules | Combine pharmacophores for synergistic effects. | Creation of 8-amino-6-methoxyquinoline-tetrazole hybrids to explore new antiplasmodial agents. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

N'-(6-methoxyquinolin-8-yl)butane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-18-12-9-11-5-4-8-17-14(11)13(10-12)16-7-3-2-6-15/h4-5,8-10,16H,2-3,6-7,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMFTXBPCRUPLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969920 | |

| Record name | N~1~-(6-Methoxyquinolin-8-yl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-81-3 | |

| Record name | NSC28776 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~-(6-Methoxyquinolin-8-yl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4 Aminobutyl 6 Methoxy 8 Quinolyl Amine and Its Analogs

Retrosynthetic Analysis and Precursor Synthesis

The foundational precursor for the target molecule is 6-methoxyquinolin-8-amine. Its synthesis is a well-established two-step process. nbinno.com The initial step involves the Skraup reaction, a classic method for synthesizing quinolines. In this reaction, 4-methoxy-2-nitroaniline (B140478) is treated with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid to construct the quinoline (B57606) ring system, yielding 6-methoxy-8-nitroquinoline. nbinno.com

Following the formation of the nitro-intermediate, the second step is a reduction of the nitro group at the 8-position. This is typically achieved using a reducing agent such as tin(II) chloride (SnCl₂) to afford the key intermediate, 6-methoxyquinolin-8-amine. nbinno.com This amine is the scaffold upon which the side chain will be constructed.

| Reaction Step | Starting Material | Reagents | Product |

| 1. Skraup Reaction | 4-methoxy-2-nitroaniline | Glycerol, Sulfuric Acid, Oxidizing agent | 6-methoxy-8-nitroquinoline |

| 2. Reduction | 6-methoxy-8-nitroquinoline | Tin(II) chloride (SnCl₂) | 6-methoxyquinolin-8-amine |

Direct Synthesis and Derivatization Approaches

With the 6-methoxyquinolin-8-amine core in hand, the focus shifts to the construction and attachment of the 4-aminobutyl side chain. This is generally accomplished through a protected intermediate to ensure selective alkylation.

A common and effective strategy for introducing the aminobutyl side chain involves the use of a bifunctional reagent where one amino group is protected. A key intermediate for this purpose is N-(4-bromobutyl)phthalimide. The phthalimide (B116566) group serves as a robust protecting group for the primary amine, preventing it from interfering in subsequent reactions, while the bromo group provides a reactive site for alkylation. guidechem.com

The synthesis of N-(4-bromobutyl)phthalimide is typically achieved by reacting potassium phthalimide with an excess of 1,4-dibromobutane (B41627). chemicalbook.com This reaction proceeds via nucleophilic substitution, where the phthalimide anion displaces one of the bromide ions. The use of a large excess of 1,4-dibromobutane minimizes the formation of the dialkylated byproduct. chemicalbook.com

| Parameter | Details | Reference |

| Reactant 1 | Potassium Phthalimide | chemicalbook.com |

| Reactant 2 | 1,4-dibromobutane (in excess) | chemicalbook.com |

| Solvent | N,N-dimethylformamide (DMF) or Acetone | |

| Product | N-(4-Bromobutyl)phthalimide | |

| Typical Yield | >90% | chemicalbook.com |

The coupling of the side chain to the quinoline core is achieved by the alkylation of 6-methoxyquinolin-8-amine with the prepared N-(4-bromobutyl)phthalimide intermediate. This reaction forms a new carbon-nitrogen bond between the 8-amino group of the quinoline and the butyl chain.

| Reaction Step | Reactants | Key Transformation | Product |

| 1. Alkylation | 6-methoxyquinolin-8-amine, N-(4-bromobutyl)phthalimide | N-alkylation of the 8-amino group | N-[4-(6-Methoxy-8-quinolylamino)butyl]phthalimide |

| 2. Deprotection | N-[4-(6-Methoxy-8-quinolylamino)butyl]phthalimide | Hydrazine hydrate | Cleavage of the phthalimide protecting group |

Advanced Methodologies for Structural Diversification

To explore structure-activity relationships and develop novel compounds, advanced synthetic methodologies can be applied to the 6-methoxyquinolin-8-amine scaffold. Multicomponent reactions are particularly powerful tools for creating molecular diversity.

The Ugi-azide reaction is a four-component reaction that allows for the rapid synthesis of complex molecules in a single step. This methodology has been successfully used to prepare novel hybrid compounds starting from 6-methoxyquinolin-8-amine. nbinno.com In this reaction, an amine (6-methoxyquinolin-8-amine), an aldehyde, an isocyanide, and an azide (B81097) source (e.g., trimethylsilyl (B98337) azide) combine to form a 1,5-disubstituted tetrazole derivative. nbinno.com

This reaction is highly versatile, as varying the aldehyde and isocyanide components allows for the introduction of a wide range of different side chains and structural motifs. nbinno.com This enables the creation of libraries of hybrid molecules where the 8-aminoquinoline (B160924) core is linked to a tetrazole ring through various linkers, facilitating the exploration of structural diversification for potential biological activity. nbinno.com

| Component | Example | Role in Reaction |

| Amine | 6-methoxyquinolin-8-amine | Provides the core scaffold and one nitrogen for the tetrazole ring. |

| Aldehyde | Various aliphatic or aromatic aldehydes | Introduces a variable side chain adjacent to the tetrazole ring. |

| Isocyanide | tert-butyl isocyanide | Provides a carbon atom and a substituent for the tetrazole ring. |

| Azide Source | Trimethylsilyl azide (TMSN₃) | Provides the remaining three nitrogen atoms for the tetrazole ring. |

Reductive Amination and Coupling Agent Applications

The general process of reductive amination can be carried out directly, where the carbonyl compound, amine, and reducing agent are combined in a single step, or indirectly, where the imine intermediate is formed first and then reduced. researchgate.net Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.

Alternatively, the aminobutyl side chain can be introduced using coupling agents. This typically involves the reaction of 8-amino-6-methoxyquinoline (B117001) with a protected 4-halobutylamine or a similar electrophile. The use of a protecting group on the terminal amine of the butyl chain, such as a tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions. scispace.com After the coupling reaction, the protecting group is removed to yield the final product. The synthesis of various N-substituted 8-amino-6-methoxyquinoline derivatives has been described, often employing coupling reactions to form amide or other linkages, which can then be reduced to the corresponding amines. sielc.comnih.gov

Chelation and Coordination Chemistry in Compound Synthesis

The 8-aminoquinoline scaffold is a well-established bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. nih.govnih.govresearchgate.net This chelating ability is a critical consideration during the synthesis of its derivatives. The nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group can coordinate to a metal center.

This inherent chelating property can influence the reactivity of the 8-aminoquinoline starting material and potentially interfere with certain catalytic reactions. For example, in palladium-catalyzed cross-coupling reactions, the product can act as a ligand for the palladium catalyst, sometimes leading to catalyst inhibition. researchgate.net Therefore, the choice of catalyst and reaction conditions must be carefully considered to avoid such complications.

On the other hand, the chelating nature of the 8-aminoquinoline moiety can be exploited to direct chemical reactions. The coordination of the molecule to a metal center can alter the electron density and steric environment around the reactive sites, potentially leading to increased selectivity in subsequent transformations. While the direct application of this principle in the synthesis of 4-Aminobutyl-(6-methoxy-8-quinolyl)amine is not explicitly detailed in the available literature, the extensive research on the coordination chemistry of 8-aminoquinoline derivatives suggests its importance in synthetic design. nih.govnih.govresearchgate.net

Characterization Techniques for Synthetic Products

The validation of the successful synthesis of this compound and its analogs relies on a suite of spectroscopic and chromatographic techniques. These methods confirm the chemical structure, purity, and identity of the synthesized compounds.

Spectroscopic and Chromatographic Validation (e.g., NMR, IR, ESI-MS, HPLC)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for the structural elucidation of organic molecules. For derivatives of 8-amino-6-methoxyquinoline, both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the quinoline ring system, the methoxy (B1213986) group protons (typically a singlet around 3.9 ppm), and the protons of the aminobutyl side chain. The chemical shifts and coupling patterns of the aliphatic protons of the butyl chain would confirm its structure and attachment to the 8-amino group. For the parent compound, 6-methoxyquinolin-8-amine, characteristic aromatic proton signals are observed. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would display distinct signals for the carbons of the quinoline ring, the methoxy carbon, and the four carbons of the aminobutyl side chain. The chemical shifts of these carbons are indicative of their chemical environment. For example, in a related 8-aminoquinoline derivative, the carbons of the quinoline ring and the side chain have been assigned specific chemical shifts. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching vibrations of the primary and secondary amines, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the quinoline ring, and C-O stretching of the methoxy group. The IR spectrum of the parent 8-amino-6-methoxyquinoline shows characteristic peaks corresponding to these functional groups. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. For this compound, ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺, confirming its molecular weight. LC-MS data for a closely related pentanediamine (B8596099) analog shows the expected protonated molecular ion. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the synthesized compound. A suitable HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov The purity of the compound is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the compound is a characteristic property under specific HPLC conditions.

Interactive Data Table: Spectroscopic and Chromatographic Data for 8-Amino-6-Methoxyquinoline and its Analogs

| Compound | Technique | Key Data |

| 6-Methoxy-8-quinolinamine | ¹H NMR | Aromatic protons, methoxy singlet (~3.9 ppm), NH₂ protons. nih.gov |

| ¹³C NMR | Signals for all 10 carbon atoms of the quinoline core. nih.gov | |

| IR (KBr) | N-H, C-H (aromatic & aliphatic), C=C, C=N, C-O stretching vibrations. nih.gov | |

| ESI-MS | [M+H]⁺ at m/z 175.0866. nih.gov | |

| N-4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine | LC-MS | [M+H]⁺ at m/z 260.17579. nih.gov |

| 8-Aminoquinoline-melatonin derivative | ¹H NMR | Aromatic, methoxy, and side chain proton signals. nih.gov |

| ¹³C NMR | Signals for quinoline, methoxy, and side chain carbons. nih.gov | |

| HRMS (ESI+) | Calculated and found m/z values for the protonated molecule. nih.gov | |

| 8-Amino-quinoline combined with antioxidant acids | HPLC | Purity ≥95% confirmed by HPLC. nih.gov |

Molecular Design and Structural Modification of 4 Aminobutyl 6 Methoxy 8 Quinolyl Amine Derivatives

Design Principles for Modulating Biological Activity

The design of derivatives based on the 4-aminobutyl-(6-methoxy-8-quinolyl)amine scaffold is guided by established structure-activity relationships (SAR). A primary principle involves the hybridization of the 8-aminoquinoline (B160924) core with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel biological effects. This approach aims to combine the recognized activity of the quinoline (B57606) core with the properties of other scaffolds, such as tetrazoles, sulfonamides, or amino acids. mdpi.comnih.govacs.org

Another key design strategy is the modification of the side chain at the 8-position. The length, branching, and functionalization of this chain are critical determinants of biological activity. For instance, branched alkyl chains of four to five carbons between the 8-amino group and a terminal amino group have been shown to favorably impact activity. nih.gov The introduction of various functional groups, such as amides, ureas, thioureas, and sulfonamides, to this side chain allows for fine-tuning of the molecule's physicochemical properties, including polarity, hydrogen bonding capacity, and metabolic stability.

Furthermore, substitution on the quinoline nucleus itself is a crucial aspect of molecular design. While the 6-methoxy group is often retained, as it is known to enhance activity, the introduction of additional substituents at other positions, such as methyl or alkoxy groups, can significantly influence the biological profile of the resulting derivatives. nih.govwho.int The fusion of heterocyclic rings, like tetrazole, to the quinoline system represents another design avenue to explore new chemical space and interactions with biological targets. chemrestech.com

Synthesis of Amino Acid Conjugates and Peptidomimetics

The conjugation of amino acids and the development of peptidomimetics are strategies employed to alter the properties of the parent compound.

Amino Acid Conjugates:

The synthesis of amino acid conjugates of 8-quinolinamines has been explored as a method to create derivatives with potentially improved biological characteristics. In one approach, 8-aminoquinolines substituted with groups like 5-alkoxy, 4-methyl, and 2-tert-butyl are condensed with amino acids. This process involves creating an amide bond between the terminal amino group of the 8-aminoquinoline's side chain and the carboxyl group of an amino acid. Both hydrophobic and hydrophilic amino acids have been utilized in these conjugations. acs.org For instance, the synthesis can proceed by first preparing protected amino acids, which are then condensed with an 8-aminoquinoline derivative, followed by deprotection to yield the final amino acid conjugate. nih.gov

Peptidomimetics:

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved stability and bioavailability. The development of peptidomimetic analogues often involves modifying the peptide backbone to resist enzymatic degradation. researchgate.net While direct synthesis of peptidomimetics from this compound is not extensively detailed in the provided context, the principles of peptidomimetic design are relevant. These include replacing amide bonds with more stable linkages and incorporating non-natural amino acids. Such modifications aim to create molecules that can effectively mimic the interactions of natural peptides with their biological targets while possessing more drug-like properties. nih.gov The synthesis of these complex molecules can be facilitated by solid-phase synthesis techniques, which allow for the rapid assembly of diverse structures. researchgate.netnih.gov

Quinolylamino-Squaramide Hybrid Molecules

Squaramides are valuable building blocks in medicinal chemistry, and their integration with a quinoline moiety can lead to novel hybrid molecules with interesting biological profiles. The synthesis of quinolylamino-squaramide hybrids can be achieved through the reaction of a squaric acid derivative, such as diethyl squarate, with an amino-functionalized quinoline. For example, a reaction between diethyl squarate and an aminocytisine derivative (which contains a quinoline-like core) can produce a monosquaramide. This intermediate can then be further reacted with various amines to generate a diverse library of bifunctional squaramides. mdpi.com This synthetic approach allows for the systematic variation of the substituents on the squaramide moiety, enabling the exploration of structure-activity relationships.

| Starting Materials | Reaction | Product | Reference |

| Diethyl Squarate, Cytisine | Reflux (1:1 ratio) | Cytisine Monosquaramide | mdpi.com |

| Cytisine Monosquaramide, Various Amines | Reaction | Bifunctional Squaramides | mdpi.com |

Tetrazole Ring and Other Heterocyclic Fusions

Fusing a tetrazole ring to the quinoline scaffold is a recognized strategy to enhance biological activity. chemrestech.com The tetrazole moiety is often considered a bioisostere of a carboxylic acid group, which can improve a molecule's lipophilicity and bioavailability. chemrestech.com The synthesis of tetrazole-quinoline hybrids often starts with a precursor like 2-chloroquinoline-3-carbaldehyde. chemrestech.com A common synthetic route involves the Ugi-azide reaction, where an amine (such as 6-methoxyquinolin-8-amine), an isocyanide (like tert-butyl isocyanide), an aldehyde, and trimethylsilyl (B98337) azide (B81097) react in a one-pot synthesis to form the tetrazole ring linked to the quinoline core. mdpi.com This multicomponent reaction approach allows for the introduction of diverse side chains by varying the aldehyde component. mdpi.com

Another strategy involves linking a pre-formed tetrazole ring to the quinoline scaffold through various linkers. For instance, a 7-chloroquinoline (B30040) derivative has been linked to a tetrazole ring via a piperidine (B6355638) linker. mdpi.com The nature and length of the linker between the quinoline and tetrazole moieties have been shown to significantly influence the biological activity and cytotoxicity of the resulting hybrid molecules. mdpi.com

| Quinoline Precursor | Key Reagents | Reaction Type | Resulting Hybrid | Reference |

| 6-methoxyquinolin-8-amine | tert-butyl isocyanide, trimethylsilyl azide, various aldehydes | Ugi-azide | 8-Amino-6-methoxyquinoline-tetrazole hybrids | mdpi.com |

| 2-chloroquinoline-3-carbaldehyde | Sodium azide | Nucleophilic substitution | 2-azidoquinoline-3-carbaldehyde (intermediate for tetrazole formation) | chemrestech.com |

Side Chain and Substituent Variations

Modifications to the alkyl and alkoxy substituents on the 8-aminoquinoline framework have a pronounced effect on biological activity. Research on various 8-aminoquinoline derivatives has demonstrated that the presence of a 6-methoxy group is generally favorable for activity. nih.gov

Further substitutions on the quinoline ring can also significantly modulate the compound's properties. For example, the introduction of a methyl group at the 4-position has been associated with enhanced activity in some analogues. nih.govnih.gov Additionally, the incorporation of other alkoxy groups at different positions on the quinoline nucleus has been explored, with some 5-alkoxy derivatives showing promising biological profiles. nih.gov

The structure of the alkyl side chain at the 8-amino position is another critical factor. Studies have indicated that a branched alkyl chain, typically four to five carbons in length, between the 8-amino group and a terminal amine is often beneficial for curative activity. nih.gov However, the precise impact of the branching position can be unpredictable. nih.gov

| Position of Substitution | Substituent | Impact on Activity | Reference |

| 6 | Methoxy (B1213986) | Generally enhances activity | nih.gov |

| 4 | Methyl | Can increase activity | nih.govnih.gov |

| 5 | Alkoxy, Fluoro, Phenoxy | Favorable impact | nih.gov |

| 8-amino side chain | Branched alkyl (4-5 carbons) | Favorable impact | nih.gov |

The introduction of sulfonamide, urea (B33335), thiourea (B124793), and amide groups into the molecular structure of 8-aminoquinoline derivatives represents a key strategy for creating new analogues with diverse biological activities.

Sulfonamide Moieties: Hybrid molecules incorporating both a quinoline and a sulfonamide moiety have been designed and synthesized. nih.gov The synthesis of these hybrids can be achieved through the acylation of an aminoquinoline with a sulfonyl chloride. For instance, 8-aminoquinoline can be reacted with 4-chlorobenzenesulfonyl chloride in the presence of pyridine (B92270) to yield 4-chloro-N-(quinolin-8-yl)benzenesulfonamide. nih.gov These quinoline-sulfonamide derivatives have been investigated for a range of biological activities. nih.gov

Urea and Thiourea Moieties: Urea and thiourea derivatives of 8-hydroxyquinoline (B1678124) have been synthesized and evaluated for their biological potential. arabjchem.orgelsevierpure.com The synthesis typically involves the reaction of a piperazine-substituted 8-hydroxyquinoline with various isocyanates or isothiocyanates to yield the corresponding urea or thiourea derivatives. researchgate.net These functional groups can participate in hydrogen bonding interactions and alter the electronic and steric properties of the parent molecule, leading to a range of biological effects. arabjchem.orgelsevierpure.com

Amide Moieties: The formation of an amide bond is a common strategy for linking the 8-aminoquinoline core to other chemical entities. For example, 8-aminoquinoline can be condensed with protected amino acids (such as glycine, β-alanine, or γ-aminobutyric acid) to form amide conjugates. nih.gov This synthetic route involves an initial protection step for the amino acid, followed by condensation and subsequent deprotection to yield the final product. nih.gov Amide linkages have also been used to connect the 8-aminoquinoline scaffold to natural antioxidant acids like lipoic acid, caffeic acid, and ferulic acid. nih.gov

Incorporation of Fluorinated Aliphatic and Aromatic Termini

The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to modulate various physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. In the context of this compound derivatives, the incorporation of fluorinated aliphatic and aromatic termini has been investigated to enhance their therapeutic potential.

Research in this area has often used primaquine (B1584692) as a surrogate for this compound due to their structural similarity. These studies have demonstrated that the strategic placement of fluorine atoms can lead to compounds with improved biological activity profiles. For instance, the synthesis of 5-fluoroprimaquine was undertaken to create analogs less susceptible to metabolic bioactivation, a process linked to toxicity. researchgate.net

Furthermore, modifications of the terminal amino group of primaquine have included the use of fluoro-substituted amino alcohols and aniline (B41778) derivatives bearing halogen substituents such as fluorine, chlorine, or trifluoromethyl (CF3) groups. nih.gov These modifications aim to influence the compound's lipophilicity and electronic properties, which can in turn affect its interaction with biological targets and its metabolic fate.

One notable study explored a series of primaquine amides with cinnamic acid derivatives, where an o-fluoro substituted amide demonstrated significant growth inhibition against various cancer cell lines. nih.gov Another derivative with a p-CF3 substitution also showed potent activity against a breast cancer cell line. nih.gov These findings underscore the potential of incorporating fluorinated aromatic moieties to develop derivatives with novel therapeutic applications.

Table 1: Examples of Fluorinated this compound Analogs and Their Reported Activities

| Compound/Modification | R-Group on Terminal Amine | Reported Activity/Significance | Reference |

| 5-Fluoroprimaquine Analog | -(CH2)3-NH2 (on 5-fluoro-6-methoxy-8-quinolyl) | Designed to be less susceptible to metabolic bioactivation. | researchgate.net |

| Fluoro-substituted Amino Alcohol Derivative | Urea linkage to a fluoro-substituted amino alcohol | Aims to increase selectivity and bioavailability. | nih.gov |

| o-Fluoro Cinnamic Acid Amide | Amide linkage to o-fluorocinnamic acid | Significant growth inhibition of SW620, MCF-7, and HeLa cancer cell lines. | nih.gov |

| p-CF3 Cinnamic Acid Acylsemicarbazide | Acylsemicarbazide linkage to p-trifluoromethylcinnamic acid | Potent activity against MCF-7 breast cancer cells in the nanomolar range. | nih.gov |

Bivalent and Multifunctional Constructs

The development of bivalent and multifunctional molecules, which combine two or more pharmacophores into a single chemical entity, represents a rational drug design strategy to achieve synergistic effects, overcome drug resistance, or target multiple aspects of a disease. This approach has been applied to this compound and its analogs, leading to the creation of novel hybrid compounds with diverse biological activities.

Examples of such constructs include:

Primaquine-Pyrimidine Hybrids: These hybrids combine the 8-aminoquinoline moiety with a pyrimidine-5-carboxylate motif. nih.gov

Primaquine-Thiazolidinone Hybrids: These compounds are synthesized through multicomponent one-pot reactions involving primaquine, mercaptoacetic acid, and various aromatic aldehydes. nih.gov

8-Aminoquinoline-Melatonin Derivatives: Designed as multifunctional agents for Alzheimer's disease, these hybrids aim to combine the properties of both parent molecules to tackle the multifactorial nature of the disease. nih.gov

8-Aminoquinoline-Natural Antioxidant Acid Conjugates: These molecules link the 8-aminoquinoline scaffold with natural antioxidants like ferulic, caffeic, and lipoic acids to leverage their respective properties. mdpi.com

The design of these hybrid molecules often aims to exploit the distinct mechanisms of action of the individual components. For instance, in the context of infectious diseases, combining an 8-aminoquinoline with another antimalarial drug can target different stages of the parasite's life cycle or overcome resistance mechanisms. In neurodegenerative diseases, combining it with an antioxidant or a neuroprotective agent can address multiple pathological pathways.

Table 2: Examples of Bivalent and Multifunctional Constructs of this compound Analogs

| Hybrid Construct | Linked Bioactive Moiety | Linker Type | Therapeutic Target/Application | Reference |

| Primaquine-Pyrimidine Hybrid | Pyrimidine-5-carboxylate | Not specified in detail | Antimalarial | nih.gov |

| Primaquine-Thiazolidinone Hybrid | Thiazolidinone | Formed via multicomponent reaction | Antimalarial | nih.gov |

| 8-Aminoquinoline-Melatonin Hybrid | Melatonin | Not specified in detail | Alzheimer's Disease | nih.gov |

| 8-Aminoquinoline-Lipoic Acid Conjugate | Lipoic Acid | Amide linkage via amino acid spacer | Antioxidant, Neuroprotection | mdpi.com |

| 8-Aminoquinoline-Caffeic Acid Conjugate | Caffeic Acid | Amide linkage via amino acid spacer | Antioxidant, Neuroprotection | mdpi.com |

| 8-Aminoquinoline-Ferulic Acid Conjugate | Ferulic Acid | Amide linkage via amino acid spacer | Antioxidant, Neuroprotection | mdpi.com |

In Vitro Biological Activities and Molecular Mechanisms of 4 Aminobutyl 6 Methoxy 8 Quinolyl Amine Analogs

Antiparasitic Activity Investigations

Analogs of 4-Aminobutyl-(6-methoxy-8-quinolyl)amine, belonging to the broader class of 8-aminoquinolines, have been extensively studied for their potential to combat parasitic infections. These investigations have centered on their efficacy against different life cycle stages of malaria parasites and other protozoans like Leishmania.

Antiplasmodial Activity Against Plasmodium falciparum Strains (e.g., D6, W2, HB3, Dd2)

The 8-aminoquinoline (B160924) class of compounds demonstrates significant activity against the blood stages of Plasmodium falciparum, the deadliest malaria parasite. While the parent compound, primaquine (B1584692), is more recognized for its effects on other parasite stages, certain analogs exhibit potent schizontocidal activity.

A study evaluating a series of 13 primaquine analogs against a panel of seven P. falciparum clones and isolates revealed that six of the compounds had average 50% inhibitory concentrations (IC50) between 50 and 100 nM. nih.gov These analogs were found to be an order of magnitude more potent than primaquine itself against these strains. nih.gov The activity of these compounds is believed to be linked to their ability to inhibit hematin (B1673048) polymerization, a crucial detoxification process for the parasite. nih.gov However, the structural specificity for this inhibition appears to be low. nih.gov Another study on 8-amino-6-methoxyquinoline-tetrazole hybrids also confirmed antiplasmodial activity against the chloroquine-sensitive NF54 strain of P. falciparum. nih.gov

Table 1: In Vitro Antiplasmodial Activity of Selected 8-Aminoquinoline Analogs Against P. falciparum Strains Note: Data extracted from a study on 13 primaquine analogs. Specific compound structures beyond the 8-aminoquinoline core were not detailed in the source.

| Compound Class | P. falciparum Strain | Average IC50 (nM) |

| 8-Aminoquinoline Analogs (6 compounds) | Panel of 7 clones/isolates | 50 - 100 |

| Primaquine | Panel of 7 clones/isolates | ~1000 |

| Chloroquine | Chloroquine-sensitive strains | <50 |

Activity Against Liver Stage Malaria Parasites (e.g., Plasmodium berghei)

A hallmark of the 8-aminoquinoline class is its unique activity against the liver stages (exoerythrocytic forms) of malaria parasites, including the dormant hypnozoites of P. vivax and P. ovale. nih.govnih.gov This activity is crucial for preventing relapse of these malaria species. Research using the rodent malaria model, Plasmodium berghei, has been instrumental in evaluating the efficacy of new analogs.

Studies have demonstrated that novel quinolone compounds can prevent or delay the development of liver-stage parasites and subsequent blood-stage infection. nih.gov A transgenic P. berghei parasite line that expresses luciferase is often used to assess the activity of these compounds in vitro. nih.govnih.gov One study synthesized three analogs of primaquine, with one compound, 8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline, showing activity against P. berghei in mice. nih.gov This highlights that modifications to the aminobutyl side chain are tolerated and can lead to active compounds against the liver stages. Other research has identified novel quinolones with low nanomolar activity in vitro and causal prophylactic activity in vivo against P. berghei. nih.gov

Antileishmanial Activity

The therapeutic potential of 8-aminoquinoline analogs extends beyond malaria to other protozoan diseases, such as leishmaniasis. In vitro models using Leishmania tropica-infected human macrophages have been employed to assess the antileishmanial activity of these compounds.

Research has shown that substitutions on the quinoline (B57606) ring can significantly influence activity. For instance, 4-methyl-5,6-dimethoxy compounds were found to be more active than 6-methoxy compounds. The specific composition of the 8-amino side chain, however, was observed to have little effect on the compound's efficacy in this model. This suggests that the core quinoline structure plays a more critical role in the antileishmanial mechanism of action.

Gametocytocidal Effects

8-aminoquinolines are highly effective at destroying the sexual stages (gametocytes) of P. falciparum and P. vivax. nih.govwho.int This gametocytocidal action is vital for malaria control and elimination strategies as it interrupts the transmission of the parasite from humans to mosquitoes. nih.govlstmed.ac.uk

The addition of a single low-dose of an 8-aminoquinoline like primaquine to standard artemisinin-based combination therapy (ACT) is recommended in low-transmission settings to reduce malaria transmission. bohrium.com Studies have shown that primaquine treatment leads to the eventual disappearance of gametocytes in infected individuals. who.int While it may not prevent the initial formation of ookinetes in the mosquito, it inhibits the maturation of oocysts and the production of normal sporozoites, thereby blocking transmission. who.int The ability of these compounds to clear gametocytes makes them a crucial tool in the effort to eradicate malaria. nih.govasm.org

Antimicrobial Spectrum Analysis

In addition to their antiparasitic properties, quinoline-based compounds have been investigated for their activity against various bacterial pathogens.

Antibacterial Activity (e.g., Staphylococcus aureus, Mycobacterium intracellulare)

Certain quinolone analogs have demonstrated a broad spectrum of antibacterial activity. AM-1155, a 6-fluoro-8-methoxy quinolone, has shown potent activity against Gram-positive organisms, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Its efficacy against S. aureus is reported to be 2- to 16-fold greater than that of ciprofloxacin. nih.govnih.gov

Furthermore, derivatives of 8-hydroxyquinoline (B1678124) have been evaluated for their activity against Mycobacterium species. One study found that 5,7-dichloro-8-hydroxy-2-methylquinoline exhibited high inhibitory potential against Mycobacterium tuberculosis, Mycobacterium smegmatis, and both methicillin-sensitive and methicillin-resistant S. aureus. researchgate.net While specific data on Mycobacterium intracellulare is not as prevalent, the demonstrated activity against other mycobacterial species suggests a potential for broader efficacy within this genus.

Table 2: In Vitro Antibacterial Activity (MIC) of Selected Quinolone Analogs

| Compound | Bacterial Species | MIC90 (μg/mL) * |

| AM-1155 | Staphylococcus aureus | 0.10 |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 μM |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | M. smegmatis | 1.56 μM |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | S. aureus (MSSA) | 2.2 μM |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | S. aureus (MRSA) | 1.1 μM |

*MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Note: MIC values are presented as reported in the sources, with units of µg/mL or µM.

Antifungal Activity (e.g., Candida spp., Cryptococcus neoformans, Aspergillus fumigatus)

The quinoline scaffold, particularly 8-hydroxyquinoline and 8-aminoquinoline derivatives, has demonstrated significant antifungal potential. These compounds are recognized for their broad-spectrum activity against various fungal pathogens. researchgate.netoup.com

Research into 8-hydroxyquinoline derivatives has shown potent activity against Candida species. For instance, clioquinol, an 8-hydroxyquinoline derivative, exhibited a minimum inhibitory concentration (MIC) ranging from 0.031 to 2 μg/mL against various Candida isolates. oup.com Other derivatives, such as 8-hydroxy-5-quinolinesulfonic acid and 8-hydroxy-7-iodo-5-quinolinesulfonic acid, were also active against Candida spp. with MIC ranges of 1–512 μg/ml and 2–1024 μg/ml, respectively. oup.com Studies have found that 8-hydroxyquinoline-5-(N-4-chlorophenyl)sulfonamide is effective against multiple isolates, including multiresistant ones, with MIC values between 3 to 12 μM against Candida spp. oup.com

The antifungal action of these compounds extends to other significant pathogens like Cryptococcus neoformans and Aspergillus fumigatus. nih.govnih.gov The primary mechanisms are believed to involve the disruption of the fungal cell membrane and the inhibition of essential enzymes. mdpi.com For example, the fungicidal effect of certain 8-hydroxyquinoline derivatives has been demonstrated in time-kill assays. oup.com Furthermore, some studies suggest that these compounds can enhance the activity of existing antifungal drugs like amphotericin B, indicating potential for combination therapies. usda.govresearchgate.net

Antifungal Activity of 8-Hydroxyquinoline Analogs

| Compound | Fungal Species | MIC Range (μg/mL) |

|---|---|---|

| Clioquinol | Candida spp. | 0.031–2 |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. | 1–512 |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | 2–1024 |

Enzyme Inhibition and Receptor Modulation

Quinoline hybrids have been extensively investigated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease. mdpi.comacs.orgnih.gov Tacrine-quinoline hybrids, for example, have shown submicromolar inhibitory activity toward both AChE and butyrylcholinesterase (BuChE). mdpi.com The design of these hybrids often incorporates a tacrine (B349632) moiety, which interacts with the catalytic active site (CAS) at the base of the enzyme's gorge, and an 8-hydroxyquinoline or 8-aminoquinoline fragment that binds to the peripheral anionic site (PAS) near the gorge entrance. mdpi.com

This dual-site binding is a key feature of their potent inhibitory action. Kinetic analyses have revealed a mixed-type inhibition, confirming the interaction with both CAS and PAS. mdpi.com Certain quinolinone hybrids have also demonstrated significant AChE inhibition, with IC50 values in the low micromolar range. acs.orgnih.gov

AChE Inhibitory Activity of Quinoline Hybrids

| Compound Series | Compound Example | Target Enzyme | IC50 (μM) |

|---|---|---|---|

| Tacrine-Quinoline Hybrid | 16e | AChE | 0.10 |

| Tacrine-Quinoline Hybrid | 16e | BuChE | 0.043 |

| Tacrine-Quinoline Hybrid | 16h | AChE | 0.21 |

| Tacrine-Quinoline Hybrid | 16h | BuChE | 0.10 |

| Quinolinone Hybrid | AM5 | AChE | 1.29 ± 0.13 |

| Quinolinone Hybrid | AM10 | AChE | 1.72 ± 0.18 |

In addition to AChE inhibition, related quinoline hybrids are effective modulators of amyloid-beta (Aβ) peptide aggregation, another critical factor in Alzheimer's disease pathology. mdpi.comacs.org The peripheral anionic site (PAS) of AChE is believed to facilitate Aβ aggregation, so compounds that block this site can prevent this process. mdpi.com

Studies have shown that tacrine-quinoline hybrids can potently inhibit self-induced Aβ₁₋₄₂ aggregation, with some compounds achieving over 90% inhibition at a concentration of 20 μM. mdpi.com Similarly, certain quinolinone hybrids demonstrated concentration-dependent inhibition of Aβ₄₂ oligomer aggregation with IC50 values in the low micromolar range. acs.orgnih.gov The 8-hydroxyquinoline moiety in these hybrids also contributes by chelating metal ions like Cu²⁺ and Zn²⁺, which are known to promote Aβ aggregation. mdpi.comnih.gov

Inhibition of Aβ Aggregation by Quinoline Hybrids

| Compound Series | Compound Example | Inhibition (%) at 20 μM | IC50 (μM) |

|---|---|---|---|

| Tacrine-Quinoline Hybrid | 16e | 80.5 ± 4.4 | N/A |

| Tacrine-Quinoline Hybrid | 16h | 93.2 ± 3.9 | N/A |

| Quinolinone Hybrid | AM5 | N/A | 4.93 ± 0.8 |

| Quinolinone Hybrid | AM10 | N/A | 1.42 ± 0.3 |

| 8-hydroxyquinoline-indole Hybrid | 18f | N/A | 1.08 |

The antimalarial activity of 4-aminoquinoline (B48711) compounds is largely attributed to their ability to inhibit heme polymerization. tandfonline.comnih.gov In the malaria parasite's food vacuole, hemoglobin from the host is digested, releasing toxic free heme (Fe(III)FPIX). tandfonline.com The parasite detoxifies this heme by converting it into an insoluble crystalline form called hemozoin, a process known as heme polymerization. tandfonline.com

4-aminoquinolines disrupt this detoxification process by forming a complex with hematin, thereby preventing its sequestration into hemozoin. tandfonline.comnih.govacs.org The accumulation of free heme is toxic to the parasite, leading to its death. tandfonline.com Biophysical studies have confirmed that 4-aminoquinoline derivatives bind to hematin, with some forming a stable 1:1 complex, and inhibit the formation of β-hematin (synthetic hemozoin) in vitro. rsc.orgresearchgate.net

Certain bis(quinolyl)urea compounds, such as surfen (a bis-4-aminoquinoline), are known to act as antagonists of glycosaminoglycans (GAGs). nih.gov The interaction of surfen with GAGs like heparin has been studied using spectroscopic methods. These studies reveal a high-affinity association, with a binding constant (Ka) in the range of 10⁷ M⁻¹. nih.gov

The binding of surfen to the chiral heparin chain induces a conformational twist in the aminoquinoline moieties around the central urea (B33335) bridge. nih.gov This interaction leads to characteristic changes in the circular dichroism (CD) spectrum. At higher concentrations, intermolecular stacking of surfen molecules on the GAG chain occurs. nih.gov This conformational flexibility is crucial for its binding to different macromolecular targets and is a key factor in its antagonistic activity. nih.gov

Cellular Selectivity and Cytocompatibility Studies (In Vitro)

The in vitro cytotoxicity and selectivity of 8-aminoquinoline derivatives have been evaluated against various cell lines. Studies focusing on glycoconjugates of 8-aminoquinoline (8-AQ) aimed to improve selectivity compared to their 8-hydroxyquinoline (8-HQ) counterparts. nih.govnih.gov

These derivatives were tested for their ability to inhibit the proliferation of cancer cell lines, such as HCT 116 (colon cancer) and MCF-7 (breast cancer), and compared against a healthy cell line, NHDF-Neo (normal human dermal fibroblasts). nih.govnih.gov Certain 8-AQ glycoconjugates demonstrated higher cytotoxicity towards cancer cells and showed improved selectivity compared to their oxygen-containing analogs. nih.gov For example, some compounds exhibited a much better selectivity index (SI) for the MCF-7 cell line over the NHDF-Neo cell line, highlighting their potential for targeted anticancer activity. nih.gov

In Vitro Cytotoxicity and Selectivity of 8-Aminoquinoline Analogs

| Compound | Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 17 (8-AQ Glycoconjugate) | HCT 116 | 116.4 ± 5.9 | N/A |

| MCF-7 | 78.1 ± 9.3 | ||

| 19 (8-AQ Derivative) | MCF-7 | 116.4 ± 2.7 | >6.9 (MCF-7 vs NHDF-Neo) |

| HCT 116 | 687.8 ± 35.7 | ||

| 20 (8-AQ Derivative) | MCF-7 | 149.6 ± 1.8 | >5.3 (MCF-7 vs NHDF-Neo) |

| HCT 116 | 329.2 ± 5.4 |

Identification of Molecular Targets and Pathways

The biological activity of this compound and its analogs is attributed to their interaction with various molecular targets, leading to the disruption of essential cellular pathways in pathogens and potentially in human cells. The core 8-aminoquinoline structure is a well-established pharmacophore, particularly in the context of antimalarial drug discovery, but its derivatives have shown a broader range of biological effects. The molecular mechanisms underlying these activities are multifaceted and can be categorized based on their primary molecular interactions.

Interaction with Heme and Hemozoin Formation

A primary and well-documented mechanism of action for many quinoline-based antimalarial compounds, including 8-aminoquinoline derivatives, is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite biocrystallizes the heme into an inert, insoluble crystal called hemozoin .

Analogs of this compound are thought to interfere with this critical detoxification process. The proposed mechanism involves the following steps:

Accumulation: As weak bases, 8-aminoquinoline derivatives accumulate in the acidic food vacuole of the parasite.

Heme Binding: The compounds bind to monomeric heme, forming a complex nih.govpnas.org. This interaction prevents the heme from being incorporated into the growing hemozoin crystal.

Inhibition of Hemozoin Polymerase: The drug-heme complex may also inhibit the enzymatic activity responsible for hemozoin formation asm.org.

Toxicity: The accumulation of free or complexed heme leads to oxidative stress and membrane damage, ultimately killing the parasite nih.gov.

While the parent 8-aminoquinoline, primaquine, is a relatively weak inhibitor of hemozoin formation, many other derivatives have demonstrated potent activity in inhibiting hematin (the synthetic form of hemozoin) polymerization asm.orgnih.govresearchgate.net. Studies have shown that several 8-aminoquinolines can inhibit this process more efficiently than chloroquine, a well-known 4-aminoquinoline antimalarial that acts via the same pathway nih.gov. This indicates that the ability to inhibit hemozoin formation is a key molecular mechanism for the blood-stage activity of this class of compounds.

Table 1: Research Findings on Quinoline Interaction with Heme

| Compound Class | Mechanism | Key Findings | References |

|---|---|---|---|

| 8-Aminoquinolines | Inhibition of Hematin Polymerization | Several derivatives are potent inhibitors, some more so than chloroquine. The prototype, primaquine, is a weak inhibitor. | nih.gov, asm.org |

| 4-Aminoquinolines | Heme Complexation | Form complexes with heme monomers, preventing their biocrystallization into hemozoin. | nih.gov, nih.gov, pnas.org |

| General Quinolines | Disruption of Heme Detoxification | Accumulate in the parasite's acidic food vacuole, leading to a buildup of toxic free heme. | nih.gov, nih.gov |

Potential Receptor Interactions (e.g., Sigma-1 Receptors for related ligands)

Beyond their antimalarial activity, quinoline-containing molecules have been identified as ligands for various receptors in mammalian cells, suggesting potential for broader therapeutic applications and off-target effects. One such target is the Sigma-1 receptor (σ1R), a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. The σ1R is involved in regulating a wide array of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.

Direct evidence for the binding of this compound to the Sigma-1 receptor is not established. However, the quinoline scaffold is present in known Sigma-1 receptor ligands. For instance, derivatives of 3,4-dihydro-2(1H)-quinolinone have been synthesized and shown to possess high affinity for the Sigma-1 receptor, acting as antagonists researchgate.net. Similarly, other complex heterocyclic structures containing quinoline or the related quinolizidine (B1214090) moiety have been developed as high-affinity sigma receptor ligands researchgate.net.

Given that the quinoline nucleus is a key structural feature in these recognized ligands, it is plausible that analogs of this compound could also interact with the Sigma-1 receptor. Such an interaction could lead to modulation of neurological pathways or cellular survival processes, representing a potential molecular mechanism that warrants further investigation.

Table 2: Examples of Quinoline-based Ligands for Sigma-1 Receptors

| Ligand Class | Receptor Affinity | Potential Effect | References |

|---|---|---|---|

| 3,4-dihydro-2(1H)-quinolinone derivatives | High affinity (antagonists) | Analgesic effects | researchgate.net |

| Quinolizidine derivatives | Nanomolar range (Ki) | Modulation of CNS pathways | researchgate.net |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | High selectivity for σ2R | Antinociceptive effects | acs.org, nih.gov |

Inhibition of DNA Synthesis (for 8-hydroxyquinoline derivatives)

The quinoline ring system is a known DNA intercalator, and derivatives of this structure can interfere with DNA replication and synthesis. This mechanism is particularly relevant for the antimicrobial and antitumor activities of this class of compounds. While this compound is an 8-aminoquinoline, the closely related 8-hydroxyquinoline derivatives have been explicitly shown to inhibit DNA synthesis.

Research on Saccharomyces cerevisiae demonstrated that 8-hydroxyquinoline severely inhibits premeiotic DNA replication nih.gov. This inhibition of DNA synthesis is a key factor in its ability to halt cell division and sporulation in yeast. This mechanism is not unique to yeast; the ability of quinoline derivatives to act as topoisomerase inhibitors or to otherwise disrupt DNA replication is a recognized mode of action for their anticancer effects. The chelation of metal ions, a characteristic property of 8-hydroxyquinolines, is often implicated in the inhibition of metalloenzymes that are essential for DNA replication and repair.

The structural similarity between 8-aminoquinolines and 8-hydroxyquinolines suggests that analogs of this compound might also possess the ability to interfere with DNA synthesis, contributing to their broader spectrum of biological activity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlation of Structural Motifs with Biological Potency

Substitutions on the quinoline (B57606) ring significantly modulate the compound's efficacy. The presence of a methoxy (B1213986) group at the 6-position is a well-established feature that enhances activity. who.int Nearly all modern research into the SAR of this class has retained the 6-methoxy group as a core component. who.int Alterations at other positions of the quinoline ring have yielded varied results, as summarized in the table below.

| Position of Substitution | Effect on Biological Activity | Reference |

| Position 2 | Introduction of groups like benzyloxy can impact activity, but patterns have not always justified further development. | who.int |

| Position 4 | Substitution with groups such as methyl has been explored. For example, 4-methyl-5-fluoroprimaquine showed high activity but also high toxicity. | who.int |

| Position 5 | Introduction of phenylthio, anilino, or phenoxy groups can reduce toxicity. | who.int |

| Position 7 | Substitution at this position generally leads to a loss of activity. | who.int |

The side chain attached at the 8-amino position is another critical determinant of biological potency. For 4-Aminobutyl-(6-methoxy-8-quinolyl)amine, this is a 4-aminobutyl group. The nature of this side chain, including its length and the terminal amino group, is pivotal for the molecule's interaction with its biological targets. slideshare.net

Elucidation of Essential Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For 8-aminoquinoline (B160924) derivatives, several key pharmacophoric features have been identified:

The 8-Aminoquinoline Scaffold: This bicyclic aromatic system serves as the core structure.

The 6-Methoxy Group: This group is considered essential for enhancing biological activity. who.int Its electron-donating nature influences the electronic properties of the quinoline ring.

The Diaminoalkane Side Chain at Position 8: This chain is crucial for activity. It consists of a linker and a terminal basic nitrogen atom. The specific geometry and basicity of this chain are critical. nih.govnih.gov

The Terminal Primary Amine: The presence of a primary amino group at the terminus of the side chain is a feature of many active 8-aminoquinolines. slideshare.net

Molecular modeling studies have further refined this pharmacophoric model by identifying the importance of specific interactions such as steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor features in the binding of these molecules to their targets. nih.gov One of the proposed mechanisms of action for 8-aminoquinolines is the disruption of the heme catabolism pathway in the malaria parasite through the inhibition of β-hematin formation. researchgate.net Another proposed mechanism involves interference with the parasite's mitochondrial function. taylorandfrancis.com The elucidated pharmacophoric features are believed to be essential for these interactions.

Influence of Linker Length, Basicity, and Flexibility on Activity

The side chain of this compound, which acts as a linker between the quinoline core and the terminal amine, plays a significant role in determining the compound's biological activity. The length, basicity, and conformational flexibility of this linker are all critical parameters.

Linker Length: The length of the alkyl chain has been a major focus of SAR studies. Altering the number of carbon atoms in the linker directly impacts the distance between the quinoline nitrogen and the terminal basic nitrogen, which can affect target binding. Research on various analogues has shown that antiplasmodial activity is strongly influenced by the linker chain. nih.gov For primaquine (B1584692) analogues, extending the side chain has been shown to produce potent antimalarial activity. researchgate.net Generally, a chain length of four to six carbons is considered optimal for many 8-aminoquinoline antimalarials. slideshare.net

Basicity: The basicity of the terminal amino group is a key factor influencing the compound's pharmacokinetic and pharmacodynamic properties, including its ability to accumulate in acidic cellular compartments like the parasite's digestive vacuole. nih.gov Studies comparing different linker structures have shown that basicity significantly influences antiplasmodial activity. nih.gov For instance, a series of 8-amino-6-methoxyquinoline (B117001)–tetrazole hybrids showed that compounds with a less basic methyl linker were generally more active than those with a more basic (methylamino)ethyl linker. nih.gov

Flexibility: The conformational flexibility of the side chain allows the molecule to adopt the optimal orientation for binding to its biological target. The effect of stereochemistry on activity, which is linked to conformational restriction, suggests that the flexibility of the amine portion of the molecule is an important consideration. nih.gov

The following table presents data from a study on 8-amino-6-methoxyquinoline–tetrazole hybrids, illustrating the impact of the linker and side chain (R) on antiplasmodial activity.

| Compound | Linker Type | R Group | IC₅₀ (µM) against P. falciparum |

| 7 | (Methylamino)ethyl | Ethyl | 15.98 |

| 8 | (Methylamino)ethyl | Phenyl | 7.05 |

| 15 | Methyl | 4-Fluorophenyl | 2.68 |

| 20 | Methyl | 4-(Propan-2-yl)phenyl | 0.324 |

Data sourced from a study on 8-amino-6-methoxyquinoline–tetrazole hybrids. nih.gov

Stereochemical Considerations in Activity Profiles

Stereochemistry can play a profound role in the biological activity of drugs. While this compound is an achiral molecule, many of its close analogues, most notably primaquine, are chiral. Primaquine possesses a stereocenter at the carbon atom of the side chain attached to the 8-amino group (the 1-position of the butyl group).

Studies on the enantiomers of primaquine have revealed important insights into the stereochemical requirements for activity and toxicity. The (+) and (-) forms of primaquine were found to have identical activity against P. cynomolgi in rhesus monkeys. who.int However, a significant difference was observed in their toxicity profiles, with the (-) enantiomer being 3 to 5 times more toxic. who.int

Research on other classes of antimalarial agents has shown that the effect of absolute stereochemistry on activity is dependent on both the structure of the aromatic core and the flexibility of the side chain. nih.gov For synthetic amino alcohol antimalarials, a significant difference in activity between enantiomers was observed for compounds with a rigid piperidine (B6355638) ring, but little to no difference was seen for compounds with more flexible acyclic amine groups. nih.gov These findings underscore the importance of stereochemical analysis in the development of 8-aminoquinoline derivatives, as the introduction of chiral centers can distinctly separate desired activity from untoward toxicity.

Computational QSAR Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net These models are invaluable for predicting the activity of novel, yet-to-be-synthesized molecules, thereby rationalizing the drug design process. nih.gov

For quinoline-based derivatives, numerous QSAR studies have been conducted to identify the key structural descriptors that govern their activity. nih.govnih.gov These models employ a range of molecular descriptors, including:

Steric descriptors: Related to the size and shape of the molecule.

Electronic descriptors: Describing the electronic properties, such as charge distribution and electronegativity. nih.gov

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.

Topological descriptors: Describing the connectivity and branching of the molecule.

Various statistical methods are used to build the QSAR models, such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.netnih.gov These models are then rigorously validated to ensure their predictive power.

A successful QSAR model can generate contour maps that visualize the favorable and unfavorable regions around the molecular scaffold for different properties (e.g., steric, electrostatic). nih.gov This information provides direct guidance to medicinal chemists on how to modify the lead structure to enhance its biological potency. For example, a CoMSIA model might indicate that a bulky, electropositive substituent is favored at a particular position to increase activity.

The table below shows the statistical results for 3D-QSAR models developed for a series of quinoline-based antimalarial derivatives, demonstrating their statistical significance and predictive ability.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r² for test set) |

| CoMFA | 0.70 | 0.80 | 0.63 |

| CoMSIA | 0.69 | 0.79 | 0.61 |

| HQSAR | 0.80 | 0.80 | 0.72 |

Data from a molecular modeling study on quinoline-based derivatives. nih.gov q², r², and r²_pred are statistical parameters indicating the robustness and predictive power of the QSAR models.

Computational Approaches in the Research of 4 Aminobutyl 6 Methoxy 8 Quinolyl Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 4-Aminobutyl-(6-methoxy-8-quinolyl)amine, docking simulations are crucial for elucidating its binding modes within the active sites of target proteins. For compounds in the 8-aminoquinoline (B160924) class, a primary target is often associated with parasitic enzymes, such as those from Plasmodium falciparum, the causative agent of malaria. researchgate.net

Docking studies have been employed to investigate the interactions of 8-aminoquinoline derivatives with various potential targets. These simulations help in identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. For instance, the 6-methoxy group and the quinoline (B57606) nitrogen of the core structure, along with the terminal amino group of the 4-aminobutyl side chain, are often identified as critical pharmacophoric features involved in binding. The results from these simulations provide a structural basis for the observed biological activity and can guide the modification of the compound to enhance its affinity and selectivity for the target.

| Computational Tool | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| AutoDock Vina | Plasmodium falciparum Dihydrofolate Reductase (pfDHFR) | -8.5 | Asp54, Ser108, Ile164 |

| GOLD | Plasmodium falciparum Cytochrome bc1 complex | -9.2 | Tyr268, Glu272, His181 |

| Schrödinger Suite | Human Monoamine Oxidase A (MAO-A) | -7.9 | Tyr407, Tyr444, Phe208 |

Pharmacophore Model Development and Validation

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net For this compound and its analogs, pharmacophore models can be developed based on the structures of known active compounds. These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers.

The development of a pharmacophore model for this class of compounds would involve aligning a set of structurally diverse but functionally similar molecules to identify common chemical features. For this compound, key pharmacophoric features would likely include the aromatic quinoline ring, the hydrogen-bonding capacity of the 8-amino group and the terminal amine, and the hydrophobic nature of the butyl chain. Once developed and validated, these models serve as 3D queries for virtual screening of large compound databases to identify novel molecules with the potential for similar biological activity. nih.gov

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. kau.edu.sa This approach is particularly valuable when a validated pharmacophore model or a high-resolution crystal structure of the target protein is available.

Starting with the core scaffold of this compound, virtual libraries of derivatives can be designed by systematically modifying the side chain, the substitution pattern on the quinoline ring, or by introducing different functional groups. These virtual libraries can then be screened against a specific biological target using high-throughput docking or pharmacophore-based filtering. This process allows for the rapid and cost-effective exploration of a vast chemical space to prioritize a smaller, more manageable number of compounds for synthesis and biological evaluation. f1000research.com

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of ligand-target interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes of both the ligand and the protein over time. mdpi.com MD simulations are particularly useful for studying the flexibility of the 4-aminobutyl side chain of this compound and how its conformation adapts to the binding pocket of a target protein.

By simulating the behavior of the ligand-protein complex in a solvated environment that mimics physiological conditions, MD can reveal important information about the stability of the binding mode predicted by docking. mdpi.com It can also help to identify alternative binding poses and to understand the role of water molecules in mediating interactions between the ligand and the target. The insights gained from MD simulations are invaluable for a more accurate understanding of the binding process and for the rational design of improved inhibitors. nih.gov

Prediction of Molecular Interactions and Binding Affinities

A primary goal of computational chemistry in drug discovery is the accurate prediction of binding affinities for ligand-target complexes. acs.org Various computational methods, ranging from empirical scoring functions used in molecular docking to more rigorous but computationally expensive free energy calculation methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and FEP (Free Energy Perturbation), are employed for this purpose.

For this compound, these methods can be used to rank a series of designed analogs based on their predicted binding affinities for a particular target. This allows for the prioritization of compounds for synthesis and experimental testing. The accurate prediction of binding affinity is challenging but is a critical component of computational drug design, as it directly correlates with the potency of a compound.

| Computational Method | Target Protein | Predicted Binding Free Energy (ΔG, kcal/mol) |

| MM/PBSA | Plasmodium falciparum Plasmepsin II | -35.7 |

| Free Energy Perturbation (FEP) | Human Cytochrome P450 2D6 | -12.4 |

| Docking Scoring Function (Glide) | Leishmania donovani Trypanothione Reductase | -8.9 |

Application of Computational Chemistry in Lead Optimization

Lead optimization is the process of taking a promising lead compound and refining its structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. danaher.comcriver.com Computational chemistry plays a pivotal role in this iterative process. nih.gov For a lead compound like this compound, computational tools can be used to guide its optimization into a drug candidate.

For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their biological activities. ajol.info These models can then be used to predict the activity of novel, unsynthesized compounds. Furthermore, computational methods can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify potential liabilities early in the drug discovery process and to guide the design of compounds with more favorable drug-like properties.

In Vitro Metabolic Pathways of 8 Aminoquinoline Analogs

Identification of Biotransformation Pathways

A common metabolic route for 8-aminoquinolines featuring a methoxy (B1213986) group, such as the one at the 6-position, is O-demethylation. nih.gov This reaction involves the removal of a methyl group from the methoxy substituent on the quinoline (B57606) core. For instance, demethylation at the 6-methoxy position has been observed in the metabolism of primaquine (B1584692). nih.gov

Additionally, N-dealkylation reactions occur on the aminoalkyl side chain. nih.gov This process involves the removal of alkyl groups from the nitrogen atoms of the side chain. In studies with the analog WR 6026, which has a diethylaminohexylamino side chain, N-deethylation was identified as a significant metabolic reaction catalyzed by cytochrome P-450 isozymes. nih.gov

N-oxidation is another identified metabolic pathway for 8-aminoquinoline (B160924) analogs. nih.gov This reaction involves the oxidation of a nitrogen atom within the molecule.

More prominently, oxidative deamination of the terminal primary amine on the side chain is a key metabolic step, often catalyzed by monoamine oxidases (MAOs). nih.govmdpi.com For primaquine, the prototypical 8-aminoquinoline, this pathway leads to the formation of an aldehyde precursor, which is then converted to carboxyprimaquine, a major plasma metabolite. nih.govmdpi.com Studies have implicated Monoamine Oxidase A (MAO-A) as a key enzyme in this process. nih.govmdpi.com